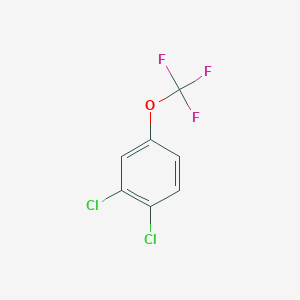

1,2-Dichloro-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1,2-dichloro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBGDKFVGXZJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474138 | |

| Record name | 1,2-dichloro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151276-10-7 | |

| Record name | 1,2-Dichloro-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151276-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dichloro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dichloro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for producing 1,2-dichloro-4-(trifluoromethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines two primary synthetic strategies, including detailed experimental protocols, quantitative data, and logical diagrams to facilitate comprehension and replication in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented below. This data is essential for handling, characterization, and downstream applications of the molecule.

| Property | Value | Reference |

| CAS Number | 328-84-7 | [1][2] |

| Molecular Formula | C₇H₃Cl₂F₃O | [1][2] |

| Molecular Weight | 231.00 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 185-187 °C | |

| Density | 1.552 g/cm³ |

Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound are detailed below.

Route 1: Sandmeyer Reaction of 4-(trifluoromethoxy)aniline

This route begins with the readily available starting material, 4-(trifluoromethoxy)aniline. The synthesis involves two key steps: the diazotization of the aniline to form a diazonium salt, followed by a Sandmeyer reaction to introduce the two chlorine atoms.

References

Technical Guide: Physicochemical Properties of 1,2-Dichloro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound of interest in medicinal chemistry and drug development. The incorporation of a trifluoromethoxy group can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. This technical guide provides a summary of the available physicochemical data for this compound, outlines general experimental protocols for the determination of its physical properties, and presents a conceptual synthesis workflow.

Core Physical Properties

Table 1: Predicted Physical Properties of this compound

| Property | Value |

| CAS Number | 151276-10-7 |

| Molecular Formula | C₇H₃Cl₂F₃O |

| Molecular Weight | 231 g/mol |

| Boiling Point | 187.1 ± 35.0 °C |

| Density | 1.502 ± 0.06 g/cm³ |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of liquid aromatic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for its determination is distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Calibrated thermometer

Procedure:

-

A sample of this compound is placed in the round-bottom flask with a few boiling chips.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.

-

The heating mantle is turned on, and the liquid is heated gently.

-

As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the temperature at which the vapor is in equilibrium with the condensing liquid, observed as a stable temperature reading during distillation.

Determination of Density

The density of a liquid can be determined using several methods, with pycnometry being a precise and common technique.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using the analytical balance.

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C). The water level is adjusted to the mark, and the pycnometer is dried on the outside and weighed.

-

The pycnometer is then emptied, dried, and filled with the sample of this compound.

-

The same procedure of thermal equilibration and weighing is repeated for the sample.

-

The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature.

Conceptual Synthesis Workflow

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general, conceptual workflow for the synthesis of such a halogenated aromatic ether can be proposed. This workflow illustrates the logical progression from starting materials to the final product.

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This technical guide summarizes the currently available, albeit predicted, physical property data for this compound. The provided general experimental protocols offer a starting point for the empirical determination of these properties. The conceptual synthesis workflow illustrates a potential route for its preparation. Further experimental investigation is required to validate the predicted data and to fully characterize this compound for its potential applications in research and drug development.

Technical Guide: NMR Spectroscopic Data of 1,2-Dichloro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2-dichloro-4-(trifluoromethoxy)benzene. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, the following data has been expertly predicted based on the analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.55 - 7.65 | d | J ≈ 2.5 Hz |

| H-5 | 7.25 - 7.35 | dd | J ≈ 8.8, 2.5 Hz |

| H-6 | 7.45 - 7.55 | d | J ≈ 8.8 Hz |

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven signals. These include six signals for the aromatic carbons and one for the trifluoromethoxy carbon. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts are referenced to TMS.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 132.0 - 134.0 | s |

| C-2 | 130.0 - 132.0 | s |

| C-3 | 128.0 - 130.0 | s |

| C-4 | 148.0 - 150.0 | q |

| C-5 | 122.0 - 124.0 | s |

| C-6 | 118.0 - 120.0 | s |

| -OCF₃ | 120.0 - 122.0 | q (¹JCF ≈ 257 Hz) |

Experimental Protocols

The following outlines a standard experimental protocol for the acquisition of NMR spectra for compounds similar to this compound.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or 500 MHz instrument, is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker spectrometer) to simplify the spectrum to singlets for each carbon (except for the -OCF₃ group).

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 240 ppm.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the TMS signal.

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the predicted NMR data in the tables above.

Caption: Molecular structure of this compound.

In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,2-Dichloro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of 1,2-Dichloro-4-(trifluoromethoxy)benzene, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of a public mass spectrum for this specific isomer, this document presents a theoretical analysis based on established fragmentation principles of related halogenated and trifluoromethoxylated aromatic compounds.

Molecular Profile and Expected Mass Spectrum

This compound has the molecular formula C₇H₃Cl₂F₃O and a molecular weight of approximately 248.0 g/mol . The exact mass is critical for high-resolution mass spectrometry.

Table 1: Predicted Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Comments |

| 248/250/252 | [M]⁺ (Molecular Ion) | [C₇H₃Cl₂F₃O]⁺ | The isotopic pattern of two chlorine atoms will result in a characteristic M, M+2, and M+4 peak cluster. |

| 213/215 | [M - Cl]⁺ | [C₇H₃ClF₃O]⁺ | Loss of a chlorine radical, a common fragmentation for chlorinated aromatics. |

| 178 | [M - 2Cl]⁺ | [C₇H₃F₃O]⁺ | Subsequent loss of the second chlorine atom. |

| 163 | [M - OCF₃]⁺ | [C₇H₃Cl₂]⁺ | Cleavage of the trifluoromethoxy group. |

| 128 | [M - Cl - OCF₃]⁺ | [C₇H₃Cl]⁺ | Loss of a chlorine atom and the trifluoromethoxy group. |

| 99 | [C₅H₂Cl]⁺ | [C₅H₂Cl]⁺ | Fragmentation of the aromatic ring. |

| 85 | [OCF₃]⁺ | [OCF₃]⁺ | The trifluoromethoxy cation itself. |

| 69 | [CF₃]⁺ | [CF₃]⁺ | A common fragment from trifluoromethyl-containing compounds. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways initiated by the removal of an electron to form the molecular ion [M]⁺. The presence of chlorine atoms and the trifluoromethoxy group provides several likely points of cleavage.

The primary fragmentation events are predicted to be the loss of a chlorine atom to form the [M - Cl]⁺ ion, or the cleavage of the trifluoromethoxy group, leading to the [M - OCF₃]⁺ ion. Subsequent fragmentation would involve further losses of chlorine or fragmentation of the aromatic ring.

Experimental Protocols

A robust and sensitive analytical method for the analysis of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a recommended protocol based on methods for similar analytes.

Sample Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of high-purity dichloromethane or ethyl acetate in a volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

Sample Extraction: For samples in a matrix (e.g., soil, tissue), an extraction with a suitable solvent like hexane or dichloromethane followed by cleanup using solid-phase extraction (SPE) may be necessary.

GC-MS Parameters

Table 2: Recommended GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (with a purge delay of 0.75 min) |

| Carrier Gas | Helium, Constant Flow at 1.0 mL/min |

| Oven Program | - Initial: 60 °C (hold for 2 min)- Ramp 1: 15 °C/min to 280 °C- Hold: 280 °C for 5 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-350 amu |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Solvent Delay | 3 minutes |

Analytical Workflow

The overall workflow for the analysis involves sample preparation, GC-MS analysis, and subsequent data processing.

Data Analysis and Interpretation

-

Compound Identification: The identification of this compound in a sample chromatogram is confirmed by matching its retention time with that of a known standard. Further confirmation is achieved by comparing the acquired mass spectrum with the expected fragmentation pattern and, if available, a library spectrum.

-

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standards. The concentration of the analyte in the sample can then be determined from this curve. The use of an internal standard is recommended for improved accuracy and precision.

This technical guide provides a foundational approach to the mass spectrometry analysis of this compound. The proposed fragmentation pathways and experimental protocols are based on established principles and methods for similar compounds and should serve as a valuable starting point for researchers in the field. Experimental verification is recommended to confirm the details presented herein.

A Technical Guide to the Chemical Reactivity of 1,2-Dichloro-4-(trifluoromethoxy)benzene

Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of 1,2-Dichloro-4-(trifluoromethoxy)benzene. It is intended for an audience of researchers, scientists, and professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This document details the compound's physicochemical properties, electronic profile, and its behavior in key organic reactions, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and electrophilic aromatic substitution. Detailed experimental protocols and structured data tables are provided to facilitate practical application in a laboratory setting.

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its utility is primarily derived from the unique electronic properties imparted by its substituents: two chlorine atoms and a trifluoromethoxy group. The trifluoromethoxy (-OCF3) group is a particularly potent electron-withdrawing substituent that significantly influences the molecule's stability, lipophilicity, and reactivity, making it a valuable moiety in the design of pharmaceuticals and agrochemicals.[1] This guide elucidates the principal reaction pathways of this substrate, providing a predictive framework for its synthetic transformations.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a colorless liquid at room temperature and is largely insoluble in water but soluble in common organic solvents.[2]

| Property | Value |

| Molecular Formula | C₇H₃Cl₂F₃O |

| Molecular Weight | 249.00 g/mol |

| CAS Number | 86254-66-2 |

| Appearance | Colorless liquid[2] |

| Density | ~1.55 g/cm³ |

| Boiling Point | ~185-190 °C |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, dichloromethane[2] |

Electronic Profile and Reactivity Overview

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of its substituents. Both the chlorine atoms and the trifluoromethoxy group exert a powerful negative inductive effect (-I), which renders the aromatic ring significantly electron-deficient. This deactivation has two primary consequences:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles.

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated, making reactions with electrophiles challenging and requiring harsh conditions.

The trifluoromethoxy group is considered a "pseudo-halogen" due to its electronic properties and ability to increase lipophilicity, a desirable trait in drug design.[1]

Key Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the predominant reaction pathway for this compound. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The presence of the strongly electron-withdrawing -OCF₃ group, particularly at the para position to one of the chlorine atoms, significantly stabilizes this intermediate and accelerates the reaction.

Regioselectivity: Nucleophilic attack preferentially occurs at the C1 position (para to the -OCF₃ group) over the C2 position (meta to the -OCF₃ group). This is because the negative charge of the Meisenheimer complex can be delocalized onto the oxygen of the trifluoromethoxy group when substitution occurs at the para position, providing substantial resonance stabilization.

References

Thermodynamic Properties of 1,2-Dichloro-4-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermodynamic property data for 1,2-Dichloro-4-(trifluoromethoxy)benzene. Due to a notable scarcity of direct experimental data for this specific compound, this document presents predicted values alongside a detailed analysis of experimentally determined thermodynamic properties for its close structural analog, 1,2-dichlorobenzene. This comparative approach offers valuable insights and a foundational dataset for researchers and professionals in drug development and chemical synthesis. The guide also outlines established experimental protocols for the determination of key thermodynamic parameters, providing a methodological framework for future studies.

Introduction

This compound is a halogenated aromatic compound of interest in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessment, and the prediction of its environmental fate and transport. However, a comprehensive review of the existing literature reveals a significant lack of experimentally determined thermodynamic data for this specific molecule. This guide aims to bridge this knowledge gap by consolidating the available predicted data and providing a robust comparative analysis with the well-characterized compound, 1,2-dichlorobenzene.

Thermodynamic Property Data

The quantitative data for this compound and its structural analog are summarized in the tables below.

Predicted Properties for this compound

Direct experimental data for this compound is limited. The following table presents predicted values from available chemical databases.

| Property | Value | Unit | Source |

| Boiling Point | 187.1 ± 35.0 | °C | [1] |

| Density | 1.502 ± 0.06 | g/cm³ | [1] |

Experimental Properties for 1,2-Dichlorobenzene

As a close structural analog, the thermodynamic properties of 1,2-dichlorobenzene provide a valuable reference.

| Property | Value | Unit | Source |

| Molecular Weight | 147.002 | g/mol | [2][3] |

| Boiling Point | 180.5 | °C | [4] |

| Melting Point | -17.0 | °C | [4] |

| Liquid Density (at 20°C) | 1.3059 | g/cm³ | |

| Enthalpy of Vaporization (at 298.15 K) | 45.4 ± 0.2 | kJ/mol | [4] |

| Liquid Heat Capacity (Cp) (at 298.15 K) | 170.9 | J/(mol·K) | [2][5] |

| Enthalpy of Formation (liquid) | -23.8 ± 1.3 | kJ/mol | [5] |

Experimental Protocols

The following sections describe standard methodologies for the experimental determination of key thermodynamic properties applicable to liquid organic compounds like this compound.

Vapor Pressure Determination

The vapor pressure of a liquid is a critical property for understanding its volatility and for process design.

The static method is a direct and widely used technique for measuring vapor pressure over a broad range. The procedure involves:

-

A purified sample of the compound is placed in a thermostatted vessel connected to a pressure measuring device.

-

The vessel is evacuated to remove air and other volatile impurities.

-

The sample is heated to a series of constant temperatures, and the corresponding equilibrium vapor pressure is recorded at each temperature.

This method is particularly suited for compounds with low vapor pressures. The methodology is as follows:

-

A small amount of the sample is placed in a Knudsen cell, which is a small container with a tiny orifice.

-

The cell is placed in a high-vacuum chamber and heated to a constant temperature.

-

The rate of mass loss of the sample due to effusion through the orifice is measured.

-

The vapor pressure is then calculated from the rate of effusion using the Knudsen equation.

Heat Capacity Measurement

Heat capacity data is essential for enthalpy and entropy calculations and for designing heating and cooling processes.

Adiabatic calorimetry is a highly accurate method for determining heat capacities. The general protocol is:

-

A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.

-

A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

The temperature change is precisely measured, and the heat capacity is calculated from the energy input and the temperature rise.

DSC is a more rapid, though typically less accurate, method for measuring heat capacities. The experimental workflow involves:

-

A small, weighed sample is placed in a sample pan, and an empty reference pan is also prepared.

-

Both pans are heated at a constant rate in the DSC instrument.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

This differential heat flow is proportional to the heat capacity of the sample.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid organic compound.

Caption: A generalized workflow for the determination of thermodynamic properties.

Conclusion

This technical guide has compiled the currently available predicted thermodynamic data for this compound and presented a detailed comparative analysis with its structural analog, 1,2-dichlorobenzene. The outlined experimental protocols provide a clear path for future research to obtain direct experimental values for the title compound. The provided workflow visualization serves as a practical guide for researchers undertaking such studies. The information contained herein is intended to be a valuable resource for scientists and engineers in the fields of chemical synthesis and drug development, facilitating more accurate process modeling and safety assessments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume [mdpi.com]

- 3. Benzene, 1,2-dichloro- [webbook.nist.gov]

- 4. Vapour pressure of Pure Liquid Organic Compounds [tropo.aeronomie.be]

- 5. pubs.acs.org [pubs.acs.org]

Solubility Profile of 1,2-Dichloro-4-(trifluoromethoxy)benzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries, often serving as a key intermediate in the synthesis of complex molecules. Its substitution pattern, featuring two chlorine atoms and a trifluoromethoxy group, imparts unique physicochemical properties that influence its reactivity and solubility. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The trifluoromethoxy group in this compound is strongly electron-withdrawing and contributes significantly to the molecule's lipophilicity. This characteristic generally leads to good solubility in a range of organic solvents.

Data Presentation: Solubility of this compound

| Organic Solvent | Chemical Class | Qualitative Solubility |

| Ethanol | Alcohol | Generally Soluble |

| Acetone | Ketone | Generally Soluble |

| Dichloromethane | Halogenated Hydrocarbon | Generally Soluble |

| Water | Inorganic | Insoluble |

Note: The information presented is based on general characteristics of halogenated aromatic hydrocarbons.[1] Specific quantitative data should be determined experimentally for precise applications.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following methodology is based on the widely accepted shake-flask method (OECD Guideline 105) combined with gravimetric analysis for quantification.[2][3][4][5][6]

Objective:

To determine the saturation solubility of this compound in selected organic solvents at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate, toluene) of analytical grade

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps and PTFE septa

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the necessary equilibration time (typically 24 to 72 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Analysis (Gravimetric Method):

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant from each vial using a syringe fitted with a PTFE filter.

-

Transfer the filtered aliquot into a pre-weighed, clean, and dry evaporating dish.

-

Record the exact weight of the evaporating dish with the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The oven temperature should be well below the boiling point of this compound (187.1 °C) but adequate for the solvent.[7]

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Data Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Alternative Analytical Finish (HPLC Method):

For lower solubility or higher precision, High-Performance Liquid Chromatography (HPLC) can be used for quantification.[8][9][10][11]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent and generate a calibration curve.

-

Sample Preparation: After the phase separation step, dilute an accurately measured aliquot of the saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has outlined the current understanding of the solubility of this compound in organic solvents and provided a robust, adaptable experimental protocol for its quantitative determination. For professionals in research and drug development, obtaining precise solubility data is a critical step in process optimization and formulation. The methodologies described herein, based on established scientific principles, offer a reliable framework for generating this essential data, thereby facilitating the effective application of this important chemical intermediate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. OECD 105 - Phytosafe [phytosafe.com]

- 3. filab.fr [filab.fr]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. This compound CAS#: 151276-10-7 [chemicalbook.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. sciforum.net [sciforum.net]

- 11. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 1,2-Dichloro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloro-4-(trifluoromethoxy)benzene, a halogenated aromatic compound of interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Due to the absence of an experimentally determined crystal structure in the public domain, this document focuses on its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and the known biological and industrial relevance of structurally related compounds. The trifluoromethoxy (-OCF3) group is a key pharmacophore known to enhance metabolic stability and lipophilicity, making this molecule a valuable building block for the development of novel bioactive compounds.[1][2]

Introduction

This compound is a substituted benzene derivative characterized by the presence of two chlorine atoms and a trifluoromethoxy group. The unique combination of these substituents imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications. The trifluoromethoxy group, in particular, is of significant interest in drug design as it can act as a bioisostere for other functional groups and improve a compound's pharmacokinetic profile.[2] While the crystal structure of the closely related 1,2-dichloro-4-(trifluoromethyl)benzene has been studied, to date, no published crystallographic data is available for this compound.

Predicted Molecular Structure and Properties

In the absence of experimental crystallographic data, the molecular structure of this compound can be predicted based on established principles of organic chemistry and computational modeling.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source |

| Molecular Formula | C7H3Cl2F3O | - |

| Molecular Weight | 231.00 g/mol | - |

| Appearance | Expected to be a colorless liquid or low-melting solid | General observation for similar small aromatic molecules |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | General properties of halogenated aromatic compounds |

| Electronic Properties | The chlorine and trifluoromethoxy groups are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. | Standard principles of physical organic chemistry |

Proposed Synthesis

A plausible synthetic route to this compound starts from the commercially available 3,4-dichlorophenol. The synthesis involves the trifluoromethoxylation of the phenolic hydroxyl group. Several methods for the trifluoromethoxylation of phenols have been reported in the literature. One common approach involves a two-step process via a xanthate intermediate, while direct trifluoromethoxylation using hypervalent iodine reagents is also possible. A general and effective method for the preparation of aryl trifluoromethyl ethers involves the reaction of phenols with a source of the trifluoromethoxy group.[3]

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known methods for the trifluoromethoxylation of phenols and should be optimized for the specific substrate.

Materials:

-

3,4-Dichlorophenol

-

Trifluoromethylating reagent (e.g., trifluoromethyltrimethylsilane with a fluoride source, or a hypervalent iodine reagent)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet is charged with 3,4-dichlorophenol (1 equivalent).

-

Addition of Reagents: Anhydrous solvent is added to dissolve the starting material. The trifluoromethylating reagent (typically 1.5-2.0 equivalents) and any necessary catalysts or additives are added under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (which can range from room temperature to elevated temperatures depending on the chosen reagent) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

Workup: Upon completion, the reaction is quenched, typically with an aqueous solution (e.g., saturated ammonium chloride or water). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure this compound.

Biological and Industrial Relevance

The trifluoromethoxy group is a highly valued substituent in modern drug discovery and agrochemical development due to its unique properties.[2] It is known to significantly increase the lipophilicity of a molecule, which can lead to improved membrane permeability and oral bioavailability.[1] Furthermore, the C-F bonds in the trifluoromethoxy group are exceptionally stable, rendering it resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug candidate.[2]

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various bioactive molecules. For instance, trifluoromethoxy-substituted anilines and phenols are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The dichloro substitution pattern is also common in a range of commercial products, including herbicides and fungicides. Therefore, this compound represents a promising scaffold for the synthesis of novel compounds with potential applications in these areas.

Table 2: Potential Applications of this compound Derivatives

| Application Area | Rationale |

| Drug Development | The trifluoromethoxy group can enhance pharmacokinetic properties. The dichlorobenzene core is a known scaffold for various bioactive compounds. |

| Agrochemicals | Halogenated aromatic compounds are widely used as pesticides. The trifluoromethoxy group can improve efficacy and metabolic stability. |

| Materials Science | Fluorinated aromatic compounds can possess unique properties relevant to liquid crystals, polymers, and other advanced materials. |

Conclusion

This compound is a chemical entity with significant potential for applications in various fields, particularly in the life sciences. Although its crystal structure has not yet been experimentally determined, its molecular properties can be inferred from related compounds, and a viable synthetic route can be proposed based on established methodologies for the synthesis of aryl trifluoromethyl ethers. The presence of the trifluoromethoxy group suggests that derivatives of this compound could exhibit favorable biological activities and improved pharmacokinetic profiles. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully explore its potential.

Workflow for Future Research

To further elucidate the properties and potential of this compound, the following experimental workflow is proposed:

Caption: A proposed workflow for the synthesis, characterization, and evaluation of this compound.

References

A Comprehensive Technical Guide to 2,4-Dichloro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This technical guide focuses on 2,4-Dichloro-1-(trifluoromethoxy)benzene (CAS Number: 451-85-4) . It is important to note that literature and databases may sometimes conflate this compound with the structurally similar 1,2-dichloro-4-(trifluoromethyl)benzene (CAS Number: 328-84-7) due to the similarity in their names. This guide is dedicated to the trifluoromethoxy substituted isomer.

Chemical Identity and Physical Properties

2,4-Dichloro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound with the chemical formula C₇H₃Cl₂F₃O.[1] Its structure, featuring a benzene ring substituted with two chlorine atoms and a trifluoromethoxy group, makes it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals.[2] The trifluoromethoxy group is known to impart unique electronic and lipophilic properties, which can enhance the bioactivity and metabolic stability of molecules.[2]

Table 1: Physical and Chemical Properties of 2,4-Dichloro-1-(trifluoromethoxy)benzene

| Property | Value | Source(s) |

| CAS Number | 451-85-4 | [1] |

| Molecular Formula | C₇H₃Cl₂F₃O | [1] |

| Molecular Weight | 231.0 g/mol | [1] |

| Physical State | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Density | Not explicitly found | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane (inferred from similar compounds) | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzene ring, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for C-Cl, C-F, C-O, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2,4-Dichloro-1-(trifluoromethoxy)benzene was not found in the available search results, general methods for the synthesis of related trifluoromethoxybenzene compounds have been described. These methods can serve as a foundation for developing a synthetic route.

One potential synthetic approach could involve the following conceptual steps, derived from synthetic strategies for analogous compounds:

Caption: Conceptual synthetic workflow for 2,4-Dichloro-1-(trifluoromethoxy)benzene.

General Experimental Considerations (based on analogous syntheses):

-

Reaction Conditions: The synthesis of aryl trifluoromethyl ethers often requires stringent reaction conditions, including the use of specialized fluorinating agents and anhydrous solvents. Reactions may be sensitive to moisture and air.

-

Reagents: Common reagents for introducing the trifluoromethoxy group include carbon tetrachloride in the presence of hydrogen fluoride, or the use of trifluoromethoxide sources.

-

Purification: Purification of the final product would likely involve techniques such as distillation or column chromatography to remove impurities and unreacted starting materials.

Applications in Drug Development

The incorporation of a trifluoromethoxy group into a molecule is a well-established strategy in medicinal chemistry to enhance its drug-like properties. This group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can lead to better membrane permeability and oral bioavailability.

While specific drugs containing the 2,4-Dichloro-1-(trifluoromethoxy)benzene moiety were not identified in the search results, its structural features make it a highly attractive building block for the synthesis of novel therapeutic agents. The dichloro substitution pattern provides additional vectors for chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

Caption: Logical flow of utilizing the title compound in drug discovery.

Safety and Handling

Comprehensive safety data for 2,4-Dichloro-1-(trifluoromethoxy)benzene is limited. However, based on the safety information for structurally related chlorinated and fluorinated aromatic compounds, the following precautions should be observed:

Table 2: Hazard Information (Inferred from Related Compounds)

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Work in a well-ventilated area or fume hood. |

| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. In case of contact, wash immediately with soap and water. |

| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes. |

| Environmental Hazards | Potentially harmful to aquatic life. | Avoid release to the environment. Dispose of waste according to local regulations. |

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Remove contaminated clothing and wash the skin with soap and water.

-

Eye Contact: Rinse eyes thoroughly with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the specific SDS for any chemical before use.

References

Spectroscopic Characterization of 1,2-Dichloro-4-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,2-Dichloro-4-(trifluoromethoxy)benzene, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provides detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. Due to the limited availability of a complete, unified dataset in publicly accessible literature, the following tables are compiled from various sources and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.63 | d | 8.8 | H-5 |

| 7.50 | dd | 8.8, 2.2 | H-6 |

| 7.39 | d | 2.2 | H-3 |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 147.8 (q, J = 2.0 Hz) | C-4 |

| 133.2 | C-1 |

| 131.5 | C-6 |

| 128.9 | C-2 |

| 125.5 (q, J = 1.0 Hz) | C-5 |

| 121.8 | C-3 |

| 120.3 (q, J = 259.0 Hz) | CF₃ |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Assignment |

| -58.2 | OCF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1260-1210 | Strong | C-O-C Asymmetric Stretch (Aryl Ether) |

| ~1190-1120 | Very Strong | C-F Stretch (in OCF₃) |

| ~850-750 | Strong | C-Cl Stretch |

| ~900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

| m/z | Relative Abundance (%) | Assignment |

| 232 | High | [M]⁺ (Molecular Ion for ³⁵Cl₂) |

| 234 | Moderate | [M+2]⁺ (Molecular Ion for ³⁵Cl³⁷Cl) |

| 236 | Low | [M+4]⁺ (Molecular Ion for ³⁷Cl₂) |

| 197 | Moderate | [M-Cl]⁺ |

| 169 | Moderate | [M-OCF₃]⁺ |

| 134 | Moderate | [M-Cl-OCF₃]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of halogenated aromatic compounds like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required for quantitative analysis, add a known amount of an internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C NMR).

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-15 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

Data Acquisition Parameters (¹⁹F NMR):

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: A range appropriate for trifluoromethoxy groups (e.g., -40 to -80 ppm).

-

Number of Scans: 64-256

-

Relaxation Delay: 1-2 seconds

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

If analyzing a solid sample, place a small amount of the solid on the crystal and apply pressure using the pressure arm to ensure good contact.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with known vibrational frequencies of functional groups to confirm the presence of aromatic rings, C-O, C-Cl, and C-F bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and provide structural information.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound. Note the isotopic pattern due to the presence of two chlorine atoms.

-

Analyze the major fragment ions to understand the fragmentation pathways of the molecule under EI conditions. This can provide valuable structural information.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1,2-Dichloro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This document provides detailed application notes and protocols for the Suzuki coupling of 1,2-Dichloro-4-(trifluoromethoxy)benzene , a versatile building block in medicinal chemistry and materials science. The presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethoxy group presents unique opportunities for selective functionalization, leading to the synthesis of complex biaryl and heteroaryl structures. These products are of significant interest in drug discovery due to the favorable pharmacokinetic properties often imparted by the trifluoromethoxy moiety.

The reactivity of the two chlorine atoms in this compound is differentiated by their electronic and steric environments. The chlorine atom at the C1 position is ortho to the electron-withdrawing trifluoromethoxy group, while the chlorine at the C2 position is meta. This electronic difference, coupled with potential steric hindrance, allows for regioselective mono-arylation under carefully controlled conditions. Subsequent coupling at the second chlorine atom can then be performed, enabling the synthesis of unsymmetrical biaryl compounds.

Key Reaction Components and Considerations

Successful Suzuki coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent. Given the lower reactivity of aryl chlorides compared to bromides or iodides, robust catalytic systems are essential.

-

Palladium Catalyst: A Pd(0) species is the active catalyst, typically generated in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial for facilitating the oxidative addition of the aryl chloride to the palladium center.

-

Base: A variety of inorganic bases can be used, with the choice influencing reaction rate and yield. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.

-

Solvent: Aprotic polar solvents such as dioxane, THF, or toluene are commonly employed, often with the addition of a small amount of water to facilitate the transmetalation step.

Regioselectivity

The primary challenge and opportunity in the Suzuki coupling of this compound is controlling the regioselectivity. The chlorine atom at the C2 position is generally more reactive towards oxidative addition due to the electronic activation from the para-trifluoromethoxy group. The chlorine at the C1 position is ortho to this group, which can lead to some steric hindrance. Therefore, mono-substitution is expected to occur preferentially at the C2 position.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific boronic acid coupling partners.

Protocol 1: Selective Mono-arylation at the C2 Position

This protocol aims to achieve selective coupling at the more reactive C2 position.

Reaction Scheme:

Caption: General scheme for selective mono-arylation.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equiv)

-

1,4-Dioxane/H₂O (10:1 mixture)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon consumption of the starting material (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Di-arylation

This protocol is designed for the substitution of both chlorine atoms.

Reaction Scheme:

Caption: General scheme for di-arylation.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.5 equiv)

-

Pd₂(dba)₃ (3 mol%)

-

XPhos (6 mol%)

-

Cs₂CO₃ (3.0 equiv)

-

Toluene

Procedure:

-

Follow steps 1 and 2 from Protocol 1, using the materials listed above.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction for the disappearance of the mono-arylated intermediate.

-

Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that these are representative examples and actual results may vary.

Table 1: Selective Mono-arylation

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 18 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 20 | 70-80 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 16 | 80-90 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 24 | 65-75 |

Table 2: Di-arylation

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (3) | XPhos (6) | Cs₂CO₃ (3.0) | Toluene | 110 | 24 | 60-70 |

| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (3) | XPhos (6) | Cs₂CO₃ (3.0) | Toluene | 110 | 24 | 55-65 |

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting and Key Considerations

-

Low Yields: If low yields are observed, consider increasing the catalyst/ligand loading, screening different bases or solvents, or increasing the reaction temperature. Ensure all reagents are pure and solvents are anhydrous.

-

Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a side reaction. Using anhydrous conditions or employing the corresponding boronic ester can mitigate this issue.

-

Homocoupling: Homocoupling of the boronic acid can occur. This can be minimized by ensuring a truly inert atmosphere and using the appropriate stoichiometry of reagents.

-

Regioselectivity Issues: If a mixture of mono-arylated isomers is obtained, optimizing the reaction temperature and time can improve selectivity. Lower temperatures and shorter reaction times generally favor reaction at the more activated site. The choice of ligand can also significantly influence regioselectivity.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1,2-Dichloro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-4-(trifluoromethoxy)benzene is a valuable and versatile building block in modern organic synthesis, particularly in the fields of agrochemicals and pharmaceuticals. The trifluoromethoxy group (-OCF₃) is a key functional moiety in drug design, known for its ability to enhance metabolic stability, lipophilicity, and bioavailability of molecules. The electron-withdrawing nature of the trifluoromethoxy group, coupled with the presence of two chlorine atoms, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a wide range of nucleophiles, leading to the synthesis of diverse and complex molecules with potential biological activity.

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution on this compound with common nucleophiles such as amines, alkoxides, and thiols.

Reaction Principle and Regioselectivity

Nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the trifluoromethoxy group at position 4 activates the aromatic ring towards nucleophilic attack.

The regioselectivity of the substitution is primarily governed by the position of the activating group. The trifluoromethoxy group directs the incoming nucleophile to the positions ortho and para to itself. In the case of this compound, the potential sites for substitution are C1 and C2. The C2 position is para to the activating trifluoromethoxy group, while the C1 position is meta. Generally, the para-substitution product is favored due to superior resonance stabilization of the Meisenheimer intermediate.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

// Reactant reactant [label=<

this compound

this compound

];

// Nucleophile nucleophile [label="Nu-H"];

// Products product_para [label=<

Para-substitution Product (Major)

Para-substitution Product (Major)

];

product_ortho [label=<

Ortho-substitution Product (Minor)

Ortho-substitution Product (Minor)

];

// Reaction Arrows reactant -> {product_para, product_ortho} [label="+ Nu-H\n- HCl"]; }

Caption: Regioselectivity of Nucleophilic Aromatic Substitution.

Applications in Synthesis

The products derived from nucleophilic substitution on this compound are valuable intermediates in the synthesis of a variety of commercially important molecules, including:

-

Agrochemicals: The resulting substituted anilines, phenols, and thioethers can be further elaborated to produce herbicides, fungicides, and insecticides.

-

Pharmaceuticals: These intermediates are crucial for the synthesis of active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas. The trifluoromethoxy group is often incorporated to improve the pharmacokinetic profile of drug candidates.

Experimental Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions on this compound. Researchers should optimize these conditions for their specific nucleophile and desired scale.

Protocol 1: Reaction with Amines (e.g., Aniline)

This protocol describes the synthesis of N-(2-chloro-4-(trifluoromethoxy)phenyl)aniline.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a sufficient volume of DMF to dissolve the reactants.

-

Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Caption: Workflow for Reaction with Amines.

Protocol 2: Reaction with Alkoxides (e.g., Sodium Methoxide)

This protocol describes the synthesis of 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Add sodium methoxide (1.5 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to yield the crude product, which can be further purified by distillation or column chromatography.

Caption: Workflow for Reaction with Alkoxides.

Protocol 3: Reaction with Thiols (e.g., Thiophenol)

This protocol describes the synthesis of 1-chloro-2-(phenylthio)-4-(trifluoromethoxy)benzene.

Materials:

-

This compound

-

Thiophenol

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add thiophenol (1.1 eq) and anhydrous THF.

-

Cool the solution to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise. Stir for 15-30 minutes at this temperature to form the thiophenolate.

-

Add a solution of this compound (1.0 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for Reaction with Thiols.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound. These values are based on literature for analogous substrates and should be considered as starting points for optimization.

| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Aniline | K₂CO₃ | DMF | 100-120 | 4-8 | 70-90 |

| Sodium Methoxide | NaOMe | MeOH | Reflux (~65) | 6-12 | 65-85 |

| Thiophenol | t-BuOK | THF | 0 to RT | 2-6 | 75-95 |

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

This compound and many of the reagents used are irritants and may be harmful if inhaled, ingested, or in contact with skin. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Reactions involving strong bases like sodium methoxide and potassium tert-butoxide should be handled with care, as they are corrosive and moisture-sensitive.

Conclusion

This compound is a highly useful substrate for nucleophilic aromatic substitution reactions, providing access to a wide array of functionalized building blocks for the agrochemical and pharmaceutical industries. The protocols and data presented herein offer a solid foundation for researchers to explore the rich chemistry of this versatile compound. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications.

The Role of 1,2-Dichloro-4-(trifluoromethoxy)benzene in Herbicide Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

While 1,2-dichloro-4-(trifluoromethoxy)benzene is a valuable fluorinated building block in organic synthesis, a comprehensive review of scientific literature and patent databases did not yield a specific, commercialized herbicide synthesized directly from this starting material. However, the structural motifs present in this compound—a dichlorinated phenyl ring and a trifluoromethoxy group—are prevalent in a significant number of modern agrochemicals. This document provides an overview of the application of structurally similar compounds in herbicide synthesis, along with generalized experimental protocols and data presentation formats that are relevant to the field.

The trifluoromethoxy group is a bioisostere of the trifluoromethyl group, offering similar electronic properties with potential advantages in metabolic stability and lipophilicity. Dichlorinated aromatic rings are a common feature in herbicides, contributing to their binding affinity with target enzymes and overall efficacy. Therefore, this compound represents a promising, albeit currently underutilized, starting material for the development of novel herbicides.

General Synthetic Strategies

The primary route for incorporating a substituted benzene ring, such as that from this compound, into a herbicide structure is through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. In a typical SNAr-based synthesis of a phenoxy-type herbicide, the starting material would first be converted to a phenol, which then reacts with a suitable heterocyclic or aromatic system.

Below is a generalized, hypothetical workflow for the synthesis of a phenoxy-based herbicide from a dichlorinated trifluoromethoxy aniline, a plausible derivative of the topic compound.

Experimental Protocols

The following are generalized experimental protocols for key transformations that would be involved in the synthesis of a herbicide from a this compound-derived intermediate.

Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethoxy)phenol from 2,3-Dichloro-5-(trifluoromethoxy)aniline

Objective: To synthesize the key phenol intermediate required for the subsequent nucleophilic aromatic substitution.

Materials:

-

2,3-Dichloro-5-(trifluoromethoxy)aniline

-